15-Hpete
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Description
15-HPETE, also known as 15-hpaa, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
This compound is a HPETE that consists of (5Z,8Z,11Z,13E)-icosatetraenoic acid in which the hydroperoxy group is located at position 15. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-).
Properties
CAS No. |
67675-14-3 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+ |
InChI Key |
BFWYTORDSFIVKP-USWFWKISSA-N |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Key on ui other cas no. |
69371-38-6 67675-14-3 |
Synonyms |
14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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